molecular formula C18H23NO5 B14261708 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid CAS No. 224645-20-9

10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid

Cat. No.: B14261708
CAS No.: 224645-20-9
M. Wt: 333.4 g/mol
InChI Key: YDVDMCMDFDSKNF-UHFFFAOYSA-N
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Description

10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is a complex organic compound characterized by the presence of a peroxoic acid group attached to a decane chain, which is further linked to a 1,3-dioxo-1,3-dihydro-2H-isoindole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid typically involves multiple steps:

    Formation of the Isoindole Moiety: The initial step involves the synthesis of the 1,3-dioxo-1,3-dihydro-2H-isoindole structure. This can be achieved through the cyclization of phthalic anhydride with an appropriate amine under acidic conditions.

    Attachment of the Decane Chain: The decane chain is introduced via a nucleophilic substitution reaction, where a decane halide reacts with the isoindole derivative.

    Introduction of the Peroxoic Acid Group: The final step involves the oxidation of the terminal alkyl group to form the peroxoic acid. This can be achieved using peracids such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions would be essential to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The peroxoic acid group is highly reactive and can participate in various oxidation reactions, converting alcohols to ketones or aldehydes.

    Reduction: The compound can be reduced to its corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide (H2O2).

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halides, acids, and bases under appropriate conditions.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols.

    Substitution: Functionalized isoindole derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid is used as an oxidizing agent. Its ability to introduce oxygen into organic molecules makes it valuable for the synthesis of complex organic compounds.

Biology

The compound’s reactivity with biological molecules is of interest for developing new biochemical assays and probes. Its potential to modify proteins and nucleic acids could lead to new tools for studying biological processes.

Medicine

In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents. The isoindole moiety is known for its biological activity, and the peroxoic acid group can introduce reactive oxygen species, which are useful in cancer therapy.

Industry

In materials science, this compound can be used to modify polymers and create new materials with unique properties. Its ability to introduce functional groups into polymers can enhance their mechanical and chemical properties.

Mechanism of Action

The mechanism by which 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid exerts its effects involves the generation of reactive oxygen species (ROS). The peroxoic acid group can decompose to form radicals, which can then react with various substrates. This reactivity is harnessed in both chemical synthesis and biological applications.

Comparison with Similar Compounds

Similar Compounds

    10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanoic acid: Lacks the peroxoic acid group, making it less reactive in oxidation reactions.

    10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decanehydroperoxide: Contains a hydroperoxide group instead of a peroxoic acid, leading to different reactivity and stability.

    10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decane: Lacks any oxygen-containing functional groups, making it less versatile in chemical reactions.

Uniqueness

The presence of both the isoindole moiety and the peroxoic acid group in 10-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)decaneperoxoic acid makes it unique. This combination allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

CAS No.

224645-20-9

Molecular Formula

C18H23NO5

Molecular Weight

333.4 g/mol

IUPAC Name

10-(1,3-dioxoisoindol-2-yl)decaneperoxoic acid

InChI

InChI=1S/C18H23NO5/c20-16(24-23)12-6-4-2-1-3-5-9-13-19-17(21)14-10-7-8-11-15(14)18(19)22/h7-8,10-11,23H,1-6,9,12-13H2

InChI Key

YDVDMCMDFDSKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCC(=O)OO

Origin of Product

United States

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